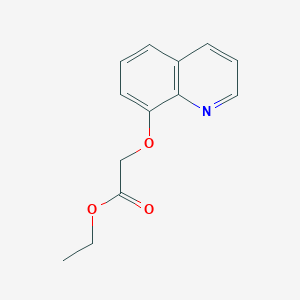

Ethyl (quinolin-8-yloxy)acetate

Übersicht

Beschreibung

Ethyl (quinolin-8-yloxy)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl (quinolin-8-yloxy)acetate can be synthesized through several methods, including conventional heating, microwave irradiation, and ultrasound irradiation. One common method involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may be optimized for higher yields and efficiency. Microwave-assisted synthesis has gained popularity due to its ability to accelerate reaction rates and improve product yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional methods .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (quinolin-8-yloxy)acetate undergoes various chemical reactions, including substitution, oxidation, and reduction. One notable reaction is the Williamson ether synthesis, where it can react with halogenated compounds to form bisquinoline derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases like potassium carbonate and solvents such as acetone and acetonitrile. Reaction conditions often involve refluxing the mixture to ensure complete reaction .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in the Williamson ether synthesis, bisquinoline derivatives are formed .

Wissenschaftliche Forschungsanwendungen

Biological Properties

Ethyl (quinolin-8-yloxy)acetate exhibits a range of biological activities attributed to its quinoline structure. Notable properties include:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including HepG2 cells, with IC50 values ranging from 2.46 to 41.31 μM .

- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes such as α-glucosidase and α-amylase, which are relevant in diabetes management .

Table 2 lists the biological activities associated with this compound and its derivatives:

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) |

|---|---|---|

| Anticancer | HepG2 | 2.46 - 41.31 |

| Antimicrobial | Various bacterial strains | Not specified |

| Enzyme Inhibition | α-Glucosidase | Not specified |

| α-Amylase | Not specified |

Case Studies

Several studies have documented the applications and efficacy of this compound in drug development and material science:

- Cytotoxic Activity Against Cancer Cells : A study focused on synthesizing molecular hybrids based on quinoline derivatives showed that certain hybrids exhibited potent anticancer effects by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .

- Antimicrobial Studies : Research indicated that this compound derivatives could effectively combat bacterial infections, highlighting their potential use in developing new antibiotics.

- Greener Synthesis Techniques : The comparative study of synthesis methods emphasized the advantages of microwave and ultrasound techniques over conventional methods, showcasing their efficiency in producing high yields with reduced environmental impact .

Wirkmechanismus

The mechanism of action of ethyl (quinolin-8-yloxy)acetate involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ethyl (quinolin-8-yloxy)acetate can be compared to other quinoline derivatives such as (quinolin-8-yloxy)-acetic acid, (2-methyl-quinolin-4-yloxy)-acetic acid, and 2-(quinolin-3-yl)acetic acid. These compounds share similar structural features but may differ in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis can be achieved through multiple methods, and it undergoes a range of chemical reactions. Its applications in research, particularly in the development of new anticancer agents, highlight its importance in medicinal chemistry. By understanding its mechanism of action and comparing it with similar compounds, researchers can further explore its potential and develop new applications.

Biologische Aktivität

Ethyl (quinolin-8-yloxy)acetate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Synthesis

This compound, with the chemical formula C₁₃H₁₃NO₃, is synthesized through various methods including conventional techniques and modern approaches like microwave and ultrasound irradiation. These methods have shown to yield higher purity and better yields compared to traditional synthesis methods .

1. Anticancer Properties

This compound has been identified as a potential anticancer agent. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting microtubule formation, it can induce cell cycle arrest and apoptosis in cancer cells. Studies have reported IC₅₀ values ranging from 2.46 to 41.31 μM against various cancer cell lines, notably HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.46 | Tubulin polymerization inhibition |

| MCF-7 | 15.00 | Induction of apoptosis |

| A549 | 41.31 | Cell cycle arrest |

2. Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness with inhibition zones ranging from 20 mm to 24.5 mm against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.78 mg/mL .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 ± 0.6 | 0.78 |

| Bacillus subtilis | 24.5 ± 0.3 | 0.78 |

| Escherichia coli | 21 ± 0.2 | 0.78 |

| Klebsiella pneumoniae | 20 ± 0.5 | 3.12 |

The primary mechanism by which this compound exerts its biological effects involves interaction with tubulin, leading to the disruption of microtubule dynamics essential for mitosis. This action is crucial in cancer therapy as it can selectively target rapidly dividing cells.

In addition to its anticancer effects, the compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Recent studies have highlighted the compound's potential in clinical applications:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in active caspase-9 levels, indicating enhanced apoptotic activity within HepG2 cells .

- Antibacterial Efficacy : Another investigation reported that the compound showed superior antibacterial properties compared to standard antibiotics like gentamicin, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (quinolin-8-yloxy)acetate, and how do conventional, microwave, and ultrasound methods compare in yield and efficiency?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution between chloroethyl acetate and substituted 8-hydroxyquinoline under alkaline conditions (e.g., K₂CO₃ in acetone) . Microwave irradiation reduces reaction times (e.g., from 3 hours to minutes) and improves yields (~75–85%) compared to conventional reflux (~60–70%), while ultrasound enhances mixing and reduces side products. Recrystallization in isopropyl ether or ethyl acetate/brine partitioning is critical for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : IR confirms ester carbonyl (C=O, ~1740 cm⁻¹) and quinoline C-O-C ether linkages (~1250 cm⁻¹). ¹H NMR identifies the ethyl ester quartet (δ 4.2–4.3 ppm) and singlet for the acetate methylene (δ 4.8–5.0 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 245 for C₁₃H₁₃NO₃). Validation involves cross-referencing with DFT-calculated spectra (B3LYP/6-31G*) and SQMFF methodology to assign vibrational modes .

Q. How can computational methods predict the molecular structure and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* or 6-311++G** levels optimizes geometry and calculates bond lengths/angles. Thermodynamic stability is assessed via Gibbs free energy and dipole moments. For example, the ethyl ester group in (5-chloroquinolin-8-yloxy)acetic acid forms a dihedral angle of ~7.94° with the quinoline ring, influencing conformational stability .

Advanced Research Questions

Q. How do conformers of this compound derivatives influence their vibrational spectra and reactivity?

- Methodological Answer : Three conformers (CI, CII, CIII) are identified via DFT, differing in O-H⋯N hydrogen bonding and torsional angles. CI (most stable) shows a 1.85 Å O-H distance, while CII and CIII exhibit weaker interactions. Vibrational wavenumbers (e.g., C-O stretch at 1280 cm⁻¹) vary due to force constant differences (e.g., f(C-O) = 5.2 mdyn/Å in CI vs. 4.9 mdyn/Å in CII). NBO analysis reveals hyperconjugation between lone pairs of O and σ*(C-Cl), affecting reactivity .

Q. What role do halogen substituents (e.g., Cl) play in altering the electronic and topological properties of this compound?

- Methodological Answer : Chlorine at the quinoline 5-position increases electron-withdrawing effects, raising the quinoline ring’s aromatic stabilization energy by ~15 kcal/mol (vs. non-halogenated analogs). AIM analysis shows higher electron density at bond critical points (e.g., ρ = 0.32 e/ų for C-Cl vs. 0.28 e/ų for C-H), enhancing electrophilic substitution at the 7-position. Wiberg bond indices confirm stronger C-Cl (0.78) vs. C-O (0.65) covalent character .

Q. How can crystallographic data resolve ambiguities in the molecular packing of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX-97) reveals intermolecular O-H⋯O (2.65 Å) and O-H⋯N (2.78 Å) hydrogen bonds in monohydrate forms. The ethyl ester group adopts a gauche conformation (torsion angle = 67.3°), while the quinoline ring stacks via π-π interactions (3.5 Å spacing). Disorder in solvent molecules requires refinement with PART and SUMP instructions in SHELXL .

Q. What contradictions exist between experimental and DFT-calculated vibrational spectra, and how are they reconciled?

- Methodological Answer : Discrepancies arise in O-H stretching modes (experimental: 3450 cm⁻¹ vs. DFT: 3580 cm⁻¹) due to anharmonicity and solvent effects. Scaling factors (0.96–0.98) adjust harmonic frequencies. Potential Energy Distribution (PED) analysis attributes >80% of the 1280 cm⁻¹ band to C-O stretching, resolving misassignments from coupling with C-Cl bends .

Q. Methodological Tables

Table 1. Comparative Yields of this compound Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 3 h | 68 | 95.2 |

| Microwave | 20 min | 82 | 98.5 |

| Ultrasound | 1 h | 75 | 97.1 |

| Source: |

Table 2. Key DFT-Calculated Parameters for (5-Chloro-quinolin-8-yloxy)acetic Acid Conformers

| Parameter | CI (B3LYP/6-31G*) | CII (B3LYP/6-311++G**) | CIII (B3LYP/6-31G*) |

|---|---|---|---|

| C-O Bond Length (Å) | 1.36 | 1.37 | 1.35 |

| O-H⋯N Distance (Å) | 1.85 | 2.10 | 2.25 |

| ΔG (kcal/mol) | 0.0 | +1.2 | +2.5 |

| Source: |

Eigenschaften

IUPAC Name |

ethyl 2-quinolin-8-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSJLXSVLSTJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.